5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid
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Description
“5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid” is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The chloride was transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” can be represented by the formula: C7H4ClF3 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions of compounds similar to “this compound”. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Synthesis and Functionalization
- The compound is used in the synthesis and functionalization of various pyridines. Cottet et al. (2004) explored regioexhaustive functionalization to convert chloro- and bromo-trifluoromethylpyridines into carboxylic acids, demonstrating its potential in chemical synthesis (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Antioxidant Activity
- Tumosienė et al. (2019) synthesized derivatives of this compound and found potent antioxidant activities, indicating its potential in developing new antioxidants (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Intermediate in Biologically Active Compounds
- Yuanbiao et al. (2016) established a synthetic method for chloro-2-oxo-butyric acid ethyl ester, an important intermediate in many biologically active compounds, demonstrating its significance in pharmaceutical synthesis (Tu Yuanbiao, Yuping Guo, Min Wang, Wufu Zhu, & Shan Xu, 2016).
Calcium-Channel Antagonist Activity
- Linden et al. (2011) explored 1,4-dihydropyridine derivatives for their calcium modulatory properties, suggesting potential applications in calcium-channel antagonism (A. Linden, C. Şafak, R. Şimşek, & M. Gündüz, 2011).
Crystal Structure Analysis
- Ye and Tanski (2020) analyzed the crystal structure of a related compound, revealing a water-bridged hydrogen-bonding network, important for understanding molecular interactions (N. Ye & J. Tanski, 2020).
Logistic Flexibility in Preparation
- Cottet and Schlosser (2004) demonstrated the logistic flexibility in preparing isomeric halopyridinecarboxylic acids, important for streamlined chemical synthesis (F. Cottet & M. Schlosser, 2004).
Insecticide Intermediate
- Wen-bo (2011) synthesized an important intermediate of chlor-antraniliprole, a new insecticide, showing its application in pest control (Niu Wen-bo, 2011).
Regioexhaustive Functionalization
- Cottet and Schlosser (2004) further tested the concept of regioexhaustive functionalization using chloro-trifluoromethylpyridines, contributing to the field of organic chemistry (F. Cottet & M. Schlosser, 2004).
Properties
IUPAC Name |
5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-1-3-9(4-2-8)14(16,17)18/h1-5,7H,6H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXMKCVWLJCMRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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